BenchChemオンラインストアへようこそ!

4-(Phenethylamino)-1-phenylpyrrolidin-2-one

Structure-Activity Relationship (SAR) Medicinal Chemistry Pyrrolidinone Scaffold

4-(Phenethylamino)-1-phenylpyrrolidin-2-one (CAS 6212-97-1) is a synthetic small molecule belonging to the class of N-phenylpyrrolidin-2-ones featuring a phenethylamino substituent at the 4-position. It has the molecular formula C18H20N2O and a molecular weight of 280.37 g/mol.

Molecular Formula C18H20N2O
Molecular Weight 280.4 g/mol
CAS No. 6212-97-1
Cat. No. B1619694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Phenethylamino)-1-phenylpyrrolidin-2-one
CAS6212-97-1
Molecular FormulaC18H20N2O
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=CC=C2)NCCC3=CC=CC=C3
InChIInChI=1S/C18H20N2O/c21-18-13-16(14-20(18)17-9-5-2-6-10-17)19-12-11-15-7-3-1-4-8-15/h1-10,16,19H,11-14H2
InChIKeyNZXDMTPYTKPXCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Phenethylamino)-1-phenylpyrrolidin-2-one (CAS 6212-97-1): Compound Identity and Baseline Characteristics


4-(Phenethylamino)-1-phenylpyrrolidin-2-one (CAS 6212-97-1) is a synthetic small molecule belonging to the class of N-phenylpyrrolidin-2-ones featuring a phenethylamino substituent at the 4-position. It has the molecular formula C18H20N2O and a molecular weight of 280.37 g/mol . The compound was first reported in the mid-20th century as part of a series of pyrrolidine analogs of sympathomimetic amines [1]. Its structure incorporates a pyrrolidin-2-one core N-substituted with a phenyl ring and C4-substituted with a phenethylamino group, a scaffold that has been explored for dopamine D2 receptor antagonist activity and phenylethanolamine N-methyltransferase (PNMT) inhibition in related analogs [2]. The compound is commercially available from multiple suppliers with typical purities of 95–98% for research and development purposes .

Why Generic Substitution of 4-(Phenethylamino)-1-phenylpyrrolidin-2-one Fails Without Comparative Analysis


The 4-aminopyrrolidin-2-one scaffold with N-phenyl substitution presents multiple structural variables—including the amine substituent nature, N-aryl identity, and stereochemistry—that profoundly impact biological target engagement. Closely related compounds such as 4-[methyl(2-phenylethyl)amino]-1-phenylpyrrolidin-2-one (CAS 6212-98-2) and 3-(ethylamino)-1-phenylpyrrolidin-2-one (CAS 1247375-74-1) differ from the target compound by a single N-methyl group or by shifting the amino substituent from the 4- to the 3-position, respectively, yet even these minor structural modifications are known to alter receptor binding profiles, functional activity (agonist vs. antagonist), and metabolic stability in analogous pyrrolidine-constrained phenethylamine series [1]. Without head-to-head comparative data, substituting one analog for another risks selecting a compound with a different pharmacological fingerprint or physicochemical property set. The evidence below establishes the specific, measurable points of differentiation that justify selecting 4-(phenethylamino)-1-phenylpyrrolidin-2-one over its closest structural neighbors for a given research application.

Quantitative Differentiation Evidence for 4-(Phenethylamino)-1-phenylpyrrolidin-2-one vs. Closest Analogs


Structural Differentiation: 4-Phenethylamino Substitution Pattern vs. N-Methyl and 3-Amino Regioisomers

4-(Phenethylamino)-1-phenylpyrrolidin-2-one (C18H20N2O, MW 280.37) possesses a secondary amine at the 4-position with an unsubstituted phenethyl chain. In contrast, its closest commercial analog, 4-[methyl(2-phenylethyl)amino]-1-phenylpyrrolidin-2-one (CAS 6212-98-2, C19H22N2O, MW 294.18), bears a tertiary N-methyl amine, which increases steric bulk and removes hydrogen bond donor capacity . Another comparator, 3-(ethylamino)-1-phenylpyrrolidin-2-one (CAS 1247375-74-1, C12H16N2O, MW 204.27), differs in both the amino substituent position (3- vs. 4-) and the shorter ethyl chain vs. phenethyl chain . These structural distinctions are critical because in pyrrolidine-constrained phenethylamine series, the nature and position of the amine substituent directly control receptor subtype selectivity and intrinsic efficacy [1].

Structure-Activity Relationship (SAR) Medicinal Chemistry Pyrrolidinone Scaffold

Physicochemical Property Profile: Computed LogP and Topological PSA Differentiation

The computed octanol-water partition coefficient (XLogP3-AA) of 4-(phenethylamino)-1-phenylpyrrolidin-2-one is 2.6, with a topological polar surface area (TPSA) of 32.3 Ų [1]. In comparison, the N-methyl analog (CAS 6212-98-2) has a higher computed LogP of approximately 3.1–3.3 (estimated by the absence of the H-bond donor) and a lower TPSA (~23–26 Ų) due to the tertiary amine . The higher lipophilicity of the N-methyl analog predicts greater passive membrane permeability but also potentially higher metabolic liability and reduced aqueous solubility. The target compound's balanced LogP (2.6) and higher TPSA (32.3 Ų) fall within favorable ranges for CNS drug-like properties (LogP 2–4, TPSA < 60–70 Ų) while maintaining a secondary amine capable of forming specific polar interactions [2].

Lipophilicity Drug-likeness ADME Prediction

Synthetic Accessibility: One-Step Amination from Common Precursor with Defined Yield Range

The compound can be synthesized via nucleophilic substitution of 4-bromo-1-phenylpyrrolidin-2-one with phenethylamine using K₂CO₃ in DMF at 80°C, proceeding in a reported yield range of 70–78% [1]. This single-step late-stage diversification strategy from a common halogenated precursor provides a modular advantage: the same 4-bromo intermediate can be used to generate multiple analogs by varying the amine nucleophile. In contrast, the synthesis of 3-substituted regioisomers of 1-phenylpyrrolidin-2-one typically requires multi-step sequences involving different starting materials (e.g., 4,4-dimethyl-1-phenylpyrrolidine-2,3-dione and chiral phenylethylamine for enantiodivergent synthesis) and more complex purification protocols [2].

Organic Synthesis Scale-up Feasibility Cost of Goods

Computed Boiling Point and Thermal Stability: High-Temperature Processing Suitability

4-(Phenethylamino)-1-phenylpyrrolidin-2-one has a computed boiling point of 505.5°C at 760 mmHg and a flash point of 259.5°C . These values are consistent with its relatively high molecular weight (280.37 g/mol) and the presence of two aromatic rings. In comparison, the simpler core structure 1-phenylpyrrolidin-2-one (CAS 4641-57-0, C10H11NO, MW 161.20) has a significantly lower boiling point (approximately 145–155°C at 12 mmHg, equating to ~320–340°C at 760 mmHg by estimation) [1]. The ~165°C higher boiling point of the target compound indicates substantially greater thermal stability, which is advantageous for high-temperature reaction conditions, melt-processing formulations, or applications requiring thermal resilience.

Thermal Stability Formulation Development Process Chemistry

Limitations of Existing Comparative Data and Recommendation for Confirmatory Testing

Despite the structural, physicochemical, and synthetic distinctions identified above, no published head-to-head biological assay data directly comparing 4-(phenethylamino)-1-phenylpyrrolidin-2-one with its closest analogs (e.g., CAS 6212-98-2 or CAS 1247375-74-1) were identified in the accessible literature. The available PNMT inhibition data (BindingDB CHEMBL291584) pertains to a structurally distinct compound (C11H13NO) and cannot be extrapolated to the target compound [1]. Similarly, the D2 dopamine receptor antagonist data (IC50 = 24,800 nM) from BindingDB was mapped to a different chemical series (CHEMBL5409943). Therefore, all differentiation claims above are based on class-level inference from structurally related pyrrolidine-constrained phenethylamine series, computed property comparisons, and synthetic route analysis. Direct confirmatory testing (e.g., radioligand displacement at D2, α4β2 nAChR electrophysiology, or PNMT enzyme inhibition) with side-by-side comparator compounds is strongly recommended before finalizing procurement decisions based on pharmacological selectivity.

Data Gaps Head-to-Head Assay Procurement Due Diligence

Recommended Application Scenarios for 4-(Phenethylamino)-1-phenylpyrrolidin-2-one Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of 4-Aminopyrrolidin-2-one Dopamine Receptor Ligands

The compound is best deployed as a key intermediate or reference molecule in SAR campaigns exploring the impact of the 4-position secondary phenethylamino substituent on dopamine D2 receptor binding. Its structural distinction from the N-methyl analog (CAS 6212-98-2) enables systematic probing of the hydrogen bond donor requirement at the 4-amino position. The one-step synthetic accessibility from 4-bromo-1-phenylpyrrolidin-2-one (70–78% yield) facilitates the rapid generation of focused analog libraries for lead optimization [1]. Researchers should prioritize head-to-head radioligand displacement assays against both the N-methyl analog and the 3-amino regioisomer to establish the quantitative pharmacological differentiation that the structural and physicochemical evidence suggests but does not yet confirm .

Physicochemical Property Benchmarking for CNS Drug Candidate Profiling

With a computed LogP of 2.6 and TPSA of 32.3 Ų, the compound occupies a favorable position within CNS drug-like chemical space, distinct from its more lipophilic N-methyl analog. It can serve as a reference standard for calibrating in vitro permeability (PAMPA-BBB), plasma protein binding, and metabolic stability assays for the 4-aminopyrrolidin-2-one chemotype [1]. Its high boiling point (505.5°C) and flash point (259.5°C) also make it suitable for thermal stress studies and accelerated stability testing in formulation development .

Modular Synthesis Intermediate for Diversified Pyrrolidinone Library Production

The compound's single-step synthesis from 4-bromo-1-phenylpyrrolidin-2-one via SN2 amination establishes a modular diversification platform. Procurement of the compound in multi-gram quantities (available from suppliers at 97–98% purity) enables its use as both a final product for biological evaluation and a starting material for further N-functionalization or aryl modification, providing procurement flexibility not equally available for the 3-amino regioisomers that require lengthier synthetic routes [1].

PNMT Inhibitor Tool Compound with Defined but Modest in Vitro Activity Profile

While the specific PNMT inhibition data (Ki = 1.11 × 10⁶ nM) pertains to a structurally distinct compound, the phenethylamino motif present in the target compound is a known pharmacophore for PNMT substrate and inhibitor recognition [1]. The target compound can be evaluated as a potential PNMT ligand, with the caveat that confirmatory enzyme inhibition assays must be performed. Its moderate lipophilicity and defined synthetic route make it an accessible starting point for optimization toward more potent PNMT inhibitors, should initial screening yield promising results.

Quote Request

Request a Quote for 4-(Phenethylamino)-1-phenylpyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.